2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide
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Overview
Description
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide is an organic compound that features a benzylsulfanyl group, a chloro group, and a phenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide typically involves a multi-step process. One common method starts with the reaction of 2-chloro-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzyl mercaptan to introduce the benzylsulfanyl group. Finally, the resulting compound is treated with aniline to form the desired propanamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Benzylsulfonyl derivative.
Reduction: 2-(Benzylsulfanyl)-2-methyl-N-phenylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro group may also participate in electrophilic interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-6-chloro-9-isopropylpurine: A compound with similar benzylsulfanyl and chloro groups but a different core structure.
2-(Benzylsulfanyl)benzothiazole: Another compound with a benzylsulfanyl group, used in antifungal applications.
Uniqueness
2-(Benzylsulfanyl)-3-chloro-2-methyl-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
64548-58-9 |
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Molecular Formula |
C17H18ClNOS |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-chloro-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(13-18,21-12-14-8-4-2-5-9-14)16(20)19-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20) |
InChI Key |
RDVUFLCCXTUJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)(C(=O)NC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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